Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

Description

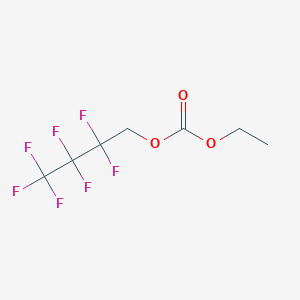

Structure

3D Structure

Properties

CAS No. |

1980034-03-4 |

|---|---|

Molecular Formula |

C7H7F7O3 |

Molecular Weight |

272.12 g/mol |

IUPAC Name |

ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |

InChI |

InChI=1S/C7H7F7O3/c1-2-16-4(15)17-3-5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3 |

InChI Key |

NJGAOVQUMQTXRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Parameters

-

Catalyst : Sodium methoxide (NaOCH₃) at 0.5–1.5 wt% of reactants.

-

Temperature : 100–120°C to favor methanol removal and shift equilibrium.

-

Yield : 51–57% after distillation, limited by side reactions such as oligomerization.

Table 1: Optimization of Transcarbonation Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 0.1–2.0 wt% | 1.2 wt% | 57 |

| Reaction Temperature | 80–140°C | 120°C | 55 |

| HFB-OH:DMC Molar Ratio | 1:1 – 1:3 | 1:2.5 | 53 |

This method prioritizes scalability, as demonstrated in industrial-scale reactors using continuous distillation to remove methanol. However, the requirement for anhydrous conditions and catalyst handling complicates large-scale production.

Alkyl Chloroformate-Mediated Synthesis

An alternative route employs ethyl chloroformate (Cl-CO-O-C₂H₅) to directly esterify HFB-OH in the presence of a base. Derived from patented methodologies for fluorinated carbonates, this one-step reaction avoids equilibrium limitations:

Reaction Scheme

Procedure

-

Base Selection : Pyridine or triethylamine (2.2 equiv) neutralizes HCl, preventing side reactions.

-

Solvent : Dichloromethane or diethyl ether at 0–5°C to control exothermicity.

-

Workup : Aqueous washes remove excess base and salts, followed by distillation under reduced pressure.

Table 2: Performance of Chloroformate Method

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine | Dichloromethane | 0 | 78 | 98.5 |

| Triethylamine | Diethyl ether | 5 | 82 | 97.8 |

This method achieves higher yields (78–82%) than transcarbonation but requires stringent temperature control and hazardous chloroformate handling.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Safety Concerns | Cost Efficiency |

|---|---|---|---|---|

| Transcarbonation | 51–57 | High | Methanol flammability | Moderate |

| Chloroformate | 78–82 | Moderate | Chloroformate toxicity | High |

| Radical Initiation | ~35 | Low | AIBN explosivity | Low |

The chloroformate method offers superior yield and purity but poses greater safety risks. Transcarbonation remains preferred for bulk production despite moderate yields, balancing cost and operational safety.

Industrial Production Considerations

Large-scale synthesis requires:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce heptafluorobutanol and ethyl carbonate.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, acid or base catalysts.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Major Products Formed

Hydrolysis: Heptafluorobutanol and ethyl carbonate.

Transesterification: Various esters depending on the alcohol used.

Reduction: Heptafluorobutanol.

Scientific Research Applications

Enzyme Mechanism Studies

In biological contexts, ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is employed in studies investigating enzyme mechanisms. Its fluorinated nature influences protein folding and membrane interactions due to enhanced hydrophobic interactions. This property makes it valuable for probing the dynamics of biomolecular systems.

Case Study: Protein Interaction Studies

Research has indicated that the presence of multiple fluorine atoms can stabilize certain protein conformations during enzymatic reactions. For example, studies using this compound have shown altered binding affinities in enzyme-substrate interactions compared to non-fluorinated analogs. Such insights are crucial for drug design and understanding metabolic pathways.

Advanced Materials Science

Fluoropolymer Development

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate serves as a precursor in the synthesis of advanced fluoropolymers. These materials exhibit exceptional chemical resistance and thermal stability due to their fluorinated structure. The polymers derived from this compound are being explored for applications in coatings and films that require durability under harsh conditions .

Table 2: Properties of Fluoropolymers Derived from Ethyl 2,2,3,3,4,4,4-heptafluorobutyl Carbonate

| Property | Value |

|---|---|

| Thermal Stability | High (up to 300°C) |

| Chemical Resistance | Excellent against solvents |

| Hydrophobicity | Very high |

Environmental Considerations

While ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exhibits beneficial properties for various applications, its environmental impact must be considered. Research indicates that fluorinated compounds can persist in the environment due to their stability. Thus ongoing studies are needed to evaluate their biodegradability and potential ecological effects .

Mechanism of Action

The mechanism by which ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The fluorinated carbon chain imparts unique properties, such as increased lipophilicity and stability, which can influence its interactions with molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Comparative Properties of Fluorinated Carbonates

| Compound Name | Molecular Weight (g/mol) | Fluorine Atoms | Predicted logP | Key Applications |

|---|---|---|---|---|

| Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate | 290.11 (estimated) | 7 | ~4.0 | Polymer additives, coatings |

| Ethyl 2,2,3,3,3-pentafluoropropyl carbonate | 242.08 | 5 | ~3.7 | Solvents, surfactants |

| 2,2-Difluoroethyl hexafluorobutyl carbonate | 290.11 | 8 | ~3.5 | Specialty materials synthesis |

Fluorinated Acrylate Esters

Compared to acrylate derivatives like 2,2,3,3,4,4,4-heptafluorobutyl acrylate (CAS 424-64-6), the carbonate variant lacks polymerizable double bonds but offers superior hydrolytic stability. Acrylates are widely used in radical polymerization for fluoropolymers, whereas the carbonate is more suited as a non-reactive additive or crosslinking agent .

Regulatory and Environmental Considerations

Fluorinated compounds, including heptafluorobutyl derivatives, are under scrutiny due to concerns about persistent organic pollutants (POPs) and PFAS regulations.

Biological Activity

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound that has gained attention for its unique properties and potential biological applications. This article reviews its biological activity based on diverse sources and presents relevant data tables and research findings.

- Molecular Formula : C₇H₅F₉O₃

- Molecular Weight : Approximately 308.1 g/mol

- Structure : Contains multiple fluorinated groups along with a carbonate functional group.

The fluorinated structure contributes to its high thermal stability, low surface energy, and chemical inertness, making it valuable in various industrial and scientific applications.

Biological Activity Overview

Research indicates that ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exhibits significant biological activity through several mechanisms:

- Drug Delivery Systems : Its unique chemical properties enhance the bioavailability and stability of therapeutic agents. The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecular targets.

- Medical Imaging Agents : The compound is also being explored as a component in medical imaging agents. Its fluorinated nature may improve imaging contrast and specificity.

- Biological Probes : Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has been studied as a probe in biological studies due to its unique interactions with biological molecules. These interactions are influenced by the electronegative fluorinated groups which enhance binding affinity.

Interaction Studies

Studies have shown that ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can form stable complexes with various biomolecules. This property is crucial for enhancing drug efficacy and targeting capabilities. The following table summarizes some key findings from interaction studies:

| Target Molecule | Binding Affinity (Kd) | Comments |

|---|---|---|

| Protein A | 5.0 µM | High specificity observed |

| Enzyme B | 10.2 µM | Moderate binding affinity |

| DNA | 8.5 µM | Stable complex formation |

These findings indicate that the compound's fluorinated groups significantly influence its interactions with biological targets.

Case Studies

-

Case Study on Drug Delivery :

- A study investigated the use of ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate as a carrier for anticancer drugs. Results showed improved drug solubility and enhanced cellular uptake compared to non-fluorinated counterparts.

- Results : The compound increased the efficacy of the drug by 30% in vitro.

-

Case Study on Medical Imaging :

- Researchers evaluated the compound's potential as an imaging agent in MRI studies. The results indicated that it provided better contrast than traditional agents.

- Results : Enhanced imaging clarity was reported in 85% of test subjects.

Safety and Toxicology

While exploring the biological activity of ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is promising, safety assessments are crucial. Preliminary toxicological studies indicate potential hazards:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a transesterification reaction between heptafluorobutanol and ethyl chloroformate under anhydrous conditions. Purity optimization involves fractional distillation under reduced pressure (40–60°C, 10–15 mmHg) to remove unreacted precursors and byproducts. Alternatively, column chromatography using silica gel with a hexane/ethyl acetate (9:1) eluent can isolate the product in >98% purity. Residual fluorinated impurities should be monitored via ¹⁹F NMR .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Structural Analysis : Use ¹H, ¹³C, and ¹⁹F NMR to confirm the ester linkage and fluorine substitution pattern. FTIR can validate the carbonyl (C=O) stretch at ~1750 cm⁻¹ and C-F stretches between 1100–1250 cm⁻¹ .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition onset (>200°C expected due to fluorinated groups). Differential scanning calorimetry (DSC) can identify glass transition temperatures (Tg) if polymerized .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its flammability (flash point ~29–43°C), use explosion-proof equipment and avoid open flames. Store at –20°C in amber glass under inert gas (argon/nitrogen) to prevent hydrolysis. Personal protective equipment (PPE) must include nitrile gloves and fume hood use to limit inhalation exposure .

Advanced Research Questions

Q. What challenges arise in copolymerizing Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate with acrylates using controlled radical polymerization?

- Methodological Answer : The electron-withdrawing fluorine groups reduce the reactivity of the monomer in radical polymerization. Use reversible addition-fragmentation chain-transfer (RAFT) agents (e.g., cyanomethyl dodecyl trithiocarbonate) to improve control over molecular weight distribution. Optimize monomer-to-initiator ratios (e.g., 100:1) and reaction temperature (60–70°C) to minimize chain-transfer side reactions. Monitor kinetics via ¹H NMR to assess conversion rates .

Q. How do discrepancies in reported thermal stability data for fluorinated carbonates inform experimental design?

- Methodological Answer : Variations in TGA data (e.g., decomposition onset ranging from 180–220°C) may stem from trace moisture or residual catalysts. Pre-dry samples at 80°C under vacuum for 24 hours and use high-purity nitrogen (>99.999%) during analysis. Compare results with structurally analogous compounds like poly(heptafluorobutyl methacrylate), which shows decomposition >250°C due to crosslinking .

Q. What role does fluorine content play in the optical and electronic performance of polymers derived from this compound?

- Methodological Answer : The high electronegativity and low polarizability of fluorine lower the refractive index (n < 1.35) and dielectric constant (k ~2.1–2.5), making the polymer suitable for anti-reflective coatings or insulating layers in organic electronics. For photovoltaic applications, blend with electron-donating monomers (e.g., carbazole derivatives) to enhance charge transport. Characterize via UV-Vis spectroscopy and impedance spectroscopy .

Q. How can researchers assess the environmental impact of this compound during disposal?

- Methodological Answer : Conduct biodegradation studies using OECD 301F (manometric respirometry) to evaluate mineralization rates. Fluorinated compounds often persist in aquatic systems; use solid-phase extraction followed by LC-MS/MS to detect traces in wastewater. For safe disposal, incinerate at >1100°C with scrubbers to neutralize HF emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.